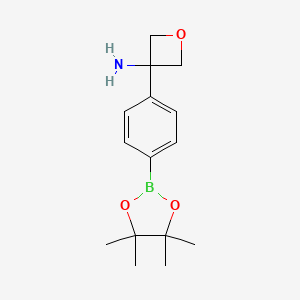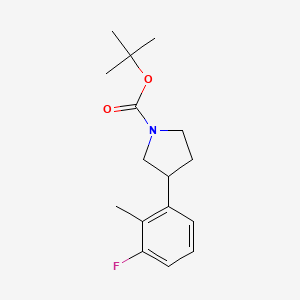
1-Boc-3-(3-fluoro-2-methylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-3-(3-fluoro-2-methylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to the pyrrolidine ring.
准备方法
The synthesis of 1-Boc-3-(3-fluoro-2-methylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of an appropriate amine with a suitable electrophile.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced to the nitrogen atom of the pyrrolidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Fluoro-Methylphenyl Group: The 3-fluoro-2-methylphenyl group can be introduced via a nucleophilic substitution reaction using a suitable halide precursor and a base.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the desired product is obtained.
化学反应分析
1-Boc-3-(3-fluoro-2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide to introduce different substituents on the phenyl ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Boc-3-(3-fluoro-2-methylphenyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various biologically active molecules, including potential drug candidates.
Chemical Biology: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Material Science: The compound can be used in the development of novel materials with unique properties, such as polymers and nanomaterials.
作用机制
The mechanism of action of 1-Boc-3-(3-fluoro-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Boc protecting group and the fluoro-methylphenyl substituent can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
1-Boc-3-(3-fluoro-2-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(2-fluoro-3-methylphenyl)pyrrolidine: This compound has a similar structure but with different positions of the fluorine and methyl groups on the phenyl ring.
1-Boc-3-(3-chloro-2-methylphenyl)pyrrolidine: This compound has a chlorine atom instead of a fluorine atom, which can affect its chemical reactivity and biological activity.
1-Boc-3-(3-fluoro-2-ethylphenyl)pyrrolidine: This compound has an ethyl group instead of a methyl group, which can influence its steric properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
属性
分子式 |
C16H22FNO2 |
|---|---|
分子量 |
279.35 g/mol |
IUPAC 名称 |
tert-butyl 3-(3-fluoro-2-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22FNO2/c1-11-13(6-5-7-14(11)17)12-8-9-18(10-12)15(19)20-16(2,3)4/h5-7,12H,8-10H2,1-4H3 |
InChI 键 |
HSNFYGYISJXFTJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1F)C2CCN(C2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15333343.png)
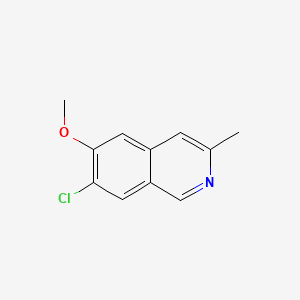
![1-[4-Chloro-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B15333349.png)
![8-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B15333361.png)
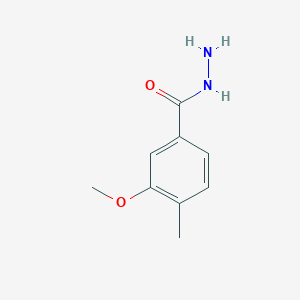


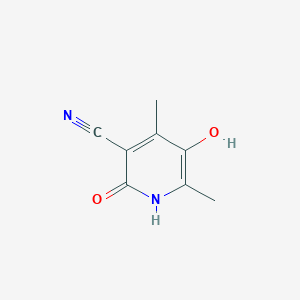
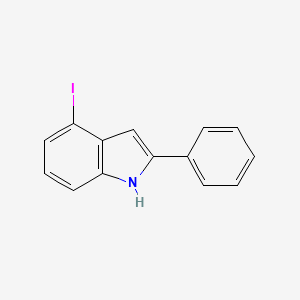
![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B15333399.png)

![2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B15333418.png)
